molecular formula C16H24ClNO4 B14380078 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride CAS No. 88091-31-0

2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride

Cat. No.: B14380078
CAS No.: 88091-31-0
M. Wt: 329.82 g/mol
InChI Key: HTUQQFXSVQVYNO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride is a chemical compound that features a piperidin-4-one core substituted with a 3,4,5-trimethoxyphenyl group and two methyl groups at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one typically involves a Mannich condensation reaction. This reaction is carried out by reacting 3,4,5-trimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a suitable catalyst. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent to obtain the desired product with good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-one core.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one involves its interaction with various molecular targets. The trimeth

Properties

CAS No.

88091-31-0

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

2,2-dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2)9-11(18)8-12(17-16)10-6-13(19-3)15(21-5)14(7-10)20-4;/h6-7,12,17H,8-9H2,1-5H3;1H

InChI Key

HTUQQFXSVQVYNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl

Origin of Product

United States

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